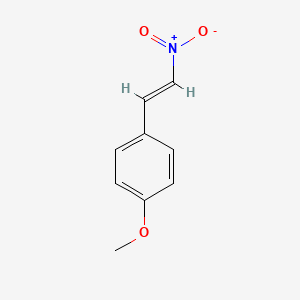

4-甲氧基-β-硝基苯乙烯

描述

4-Methoxy-beta-nitrostyrene (4-MBS) is an organic compound of the nitrostyrene class, which is a type of aromatic nitroalkene. It is a white solid that is soluble in organic solvents. 4-MBS is used in the synthesis of various pharmaceutical compounds, as well as in the synthesis of various laboratory reagents. It has been studied for its potential applications in drug delivery, as a chemical catalyst, and as a precursor for the synthesis of other compounds.

科学研究应用

. . .

心血管研究

在心血管研究领域,“4-甲氧基-β-硝基苯乙烯”已被发现对来自自发性高血压大鼠 (SHR) 的小阻力动脉具有比其母体药物 β-硝基苯乙烯 1-硝基-2-苯基乙烯 (NPe) 更高的血管舒张作用 {svg_1}. 这表明“4-甲氧基-β-硝基苯乙烯”可能用于治疗高血压 {svg_2}.

共晶形成

“4-甲氧基-β-硝基苯乙烯”作为客体分子,与强健的间规聚苯乙烯 (sPS) 的 d 型形成共晶相 {svg_3}. 这种特性可能在材料科学领域,特别是在开发具有独特性能的新材料方面有所用 {svg_4}.

手性离子液体催化剂的合成

“4-甲氧基-β-硝基苯乙烯”可作为迈克尔受体,用于合成具有两个五元不饱和氮杂杂环的脯氨酸基手性离子液体催化剂 {svg_5}. 这表明其在有机合成和催化领域具有潜在的应用 {svg_6}.

脱硝交叉偶联

“4-甲氧基-β-硝基苯乙烯”可用于脱硝交叉偶联,这是一种针对硝基苯乙烯的新型转化 {svg_7}. 这为有机化学领域合成复杂分子开辟了新的可能性 {svg_8}.

作用机制

Target of Action

4-Methoxy-beta-nitrostyrene (T4MN) primarily targets the cardiovascular system, particularly the small resistance arteries in spontaneously hypertensive rats (SHRs) . It has been found to evoke higher vasorelaxant effects compared to its parent drug, the β-nitrostyrene .

Mode of Action

T4MN interacts with its targets by inducing a vago-vagal hypotensive and bradycardic reflex . The insertion of a methoxy group into the aromatic ring of its parent drug, β-nitrostyrene, stabilizes the compound, which in turn increases its cardiovascular effects .

Biochemical Pathways

It is known that t4mn induces a vago-vagal reflex, which suggests that it may affect the neural pathways involved in cardiovascular regulation .

Pharmacokinetics

It is known that t4mn is more potent than its parent drug, β-nitrostyrene, in inducing a vago-vagal reflex . This suggests that the methoxy group may enhance the bioavailability of the compound.

Result of Action

The administration of T4MN results in dose-dependent bradycardia and hypotension . These effects are biphasic, with the magnitude of the responses being significantly higher for T4MN compared to β-nitrostyrene . The hypotensive response to T4MN seems to partially result from a direct vasodilatory action .

Action Environment

It is known that the cardiovascular effects of t4mn are more potent in shrs compared to normotensive rats , suggesting that the physiological environment may influence the compound’s action.

生化分析

Biochemical Properties

4-Methoxy-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as a Michael acceptor in the synthesis of proline-based chiral ionic liquid catalysts . It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms co-crystal phases with the d-form of robust syndiotactic polystyrene . The nature of these interactions often involves the formation of covalent bonds, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

The effects of 4-Methoxy-beta-nitrostyrene on various types of cells and cellular processes have been extensively studied. It has been shown to evoke higher vasorelaxant effects in small resistance arteries from spontaneously hypertensive rats compared to its parent compound, beta-nitrostyrene . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces dose-dependent bradycardia and hypotension in hypertensive rats, indicating its impact on cardiovascular cell signaling pathways .

Molecular Mechanism

At the molecular level, 4-Methoxy-beta-nitrostyrene exerts its effects through various mechanisms. It acts as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound has been shown to stabilize the parent compound, beta-nitrostyrene, by inserting a methoxy group into the aromatic ring, which enhances its cardiovascular effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Methoxy-beta-nitrostyrene over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under controlled conditions, but its effects can change over time. For instance, the cardiovascular responses to intravenous injection of 4-Methoxy-beta-nitrostyrene in hypertensive rats were found to be biphasic, with an initial rapid response followed by a slower, sustained effect . Long-term effects on cellular function have also been observed, indicating the compound’s potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of 4-Methoxy-beta-nitrostyrene vary with different dosages in animal models. In hypertensive rats, intravenous administration of the compound at doses ranging from 0.03 to 0.5 mg/kg induced dose-dependent bradycardia and hypotension Higher doses were associated with more pronounced cardiovascular effects, while lower doses produced milder responses

Metabolic Pathways

4-Methoxy-beta-nitrostyrene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s vasorelaxant activity is thought to be mediated through similar mechanisms as described for its parent compound, beta-nitrostyrene . This includes interactions with enzymes involved in nitric oxide signaling and other pathways that regulate vascular tone and blood pressure.

Transport and Distribution

The transport and distribution of 4-Methoxy-beta-nitrostyrene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential. For example, its vasorelaxant effects are likely due to its distribution in vascular tissues, where it can exert its action on smooth muscle cells .

属性

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879773 | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3179-10-0, 5576-97-6 | |

| Record name | 3179-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

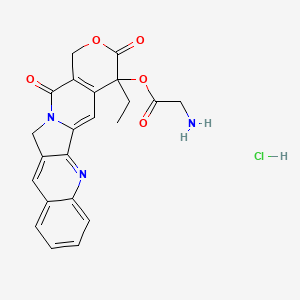

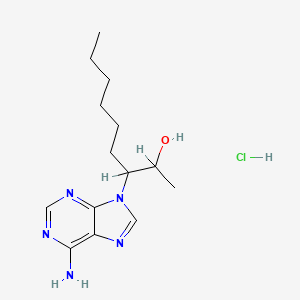

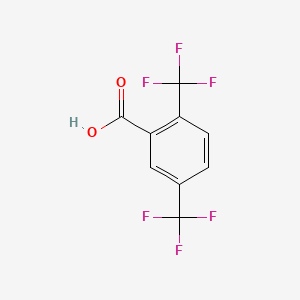

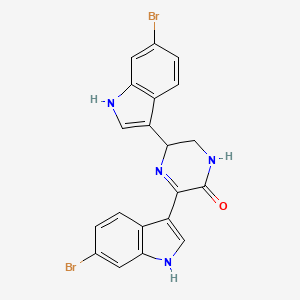

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)

![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)

![11-(3-methoxypropyl)-3-((tetrahydrofuran-2-yl)methyl)-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one](/img/structure/B1199568.png)

![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)

![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)

![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)